Cas no 1367987-55-0 (2-(6-Methylpyridazin-3-yl)acetic acid)

2-(6-Methylpyridazin-3-yl)acetic acid is a pyridazine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure combines a methyl-substituted pyridazine ring with an acetic acid moiety, offering reactivity for further derivatization, such as amide formation or esterification. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its potential as a scaffold for drug discovery. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic workflows. The product is typically supplied with high purity, suitable for research and industrial use.
2-(6-Methylpyridazin-3-yl)acetic acid structure
1367987-55-0 structure
Product Name:2-(6-Methylpyridazin-3-yl)acetic acid
CAS No:1367987-55-0
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD22070204
CID:4554100
PubChem ID:22626991
Update Time:2025-11-02

2-(6-Methylpyridazin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Methylpyridazin-3-yl)acetic acid
    • 1367987-55-0
    • 2-(6-methylpyridazin-3-yl)aceticacid
    • SCHEMBL7707768
    • AKOS022717029
    • EN300-366361
    • MDL: MFCD22070204
    • Inchi: 1S/C7H8N2O2/c1-5-2-3-6(9-8-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)
    • InChI Key: HZPVXMXJHQOMSB-UHFFFAOYSA-N
    • SMILES: OC(CC1=CC=C(C)N=N1)=O

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 63.1

2-(6-Methylpyridazin-3-yl)acetic acid Pricemore >>

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Additional information on 2-(6-Methylpyridazin-3-yl)acetic acid

Comprehensive Guide to 2-(6-Methylpyridazin-3-yl)acetic acid (CAS No. 1367987-55-0): Properties, Applications, and Market Insights

2-(6-Methylpyridazin-3-yl)acetic acid (CAS No. 1367987-55-0) is a specialized heterocyclic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyridazine core with a methyl substitution at the 6-position and an acetic acid moiety at the 3-position, serves as a versatile building block in organic synthesis. Its molecular formula, C7H8N2O2, and unique structural features make it valuable for designing bioactive molecules targeting enzymes and receptors.

The growing interest in pyridazine-based compounds like 2-(6-Methylpyridazin-3-yl)acetic acid stems from their potential in drug discovery, particularly for metabolic disorders and inflammation. Researchers frequently search for "pyridazine derivatives in medicinal chemistry" or "CAS 1367987-55-0 applications," reflecting its relevance in developing kinase inhibitors and GPCR modulators. Recent studies highlight its role as an intermediate in synthesizing small-molecule therapeutics with improved pharmacokinetic profiles.

From a chemical perspective, 2-(6-Methylpyridazin-3-yl)acetic acid exhibits moderate water solubility due to its carboxylic acid group, while the methylpyridazine ring contributes to lipophilicity—a balance crucial for drug-like properties. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy confirm its purity, with typical characterization data showing a melting point range of 180-185°C. These physicochemical properties align with industry demands for high-purity intermediates in API manufacturing.

In material science, this compound finds niche applications in designing functionalized polymers and coordination complexes. The acetic acid side chain enables metal chelation, making it useful for creating catalysts in asymmetric synthesis—a trending topic in "green chemistry applications" searches. Its thermal stability (decomposition temperature >200°C) also suits applications requiring heat-resistant additives.

The market for 2-(6-Methylpyridazin-3-yl)acetic acid reflects broader trends in fine chemicals procurement. Pharmaceutical companies increasingly seek "custom synthesis of pyridazine derivatives" to accelerate drug development pipelines. Current pricing models (typically $800-$1,200/kg for research quantities) indicate its premium status as a low-volume high-value chemical. Regulatory-wise, it complies with REACH standards, with safety data sheets emphasizing standard lab precautions for carboxylic acid handling.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a hot topic in "targeted protein degradation" searches. The compound's ability to serve as a linker between E3 ligase binders and target proteins has sparked patent activity, particularly in oncology research. This aligns with the industry's shift toward next-generation therapeutics beyond traditional small molecules.

Quality control protocols for CAS 1367987-55-0 typically specify ≥98% purity by HPLC analysis, with strict limits on residual solvents. Storage recommendations (2-8°C under inert atmosphere) ensure stability for long-term research use. These specifications cater to the growing demand for well-characterized research chemicals in academic and industrial settings.

Environmental considerations position 2-(6-Methylpyridazin-3-yl)acetic acid favorably compared to halogenated analogs, addressing "sustainable chemistry" concerns. Its biodegradability profile and absence of persistent bioaccumulative toxins make it suitable for eco-friendly synthesis routes—a key differentiator in current chemical procurement decisions.

Future research directions may explore its structure-activity relationships in neurological targets, given the pyridazine scaffold's prevalence in CNS drugs. The compound's modular structure allows diverse derivatization, answering frequent queries about "pyridazine scaffold modifications." Collaborations between synthetic chemists and computational modelers could unlock new applications in fragment-based drug design.

In summary, 2-(6-Methylpyridazin-3-yl)acetic acid represents a strategically important chemical building block at the intersection of multiple research frontiers. Its balanced physicochemical properties, regulatory compliance, and versatility in medicinal chemistry ensure continued relevance as the pharmaceutical industry pursues novel therapeutic modalities and sustainable synthesis approaches.

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